molecular formula C14H18FN5O2S B5006294 1-Ethylsulfonyl-4-[5-(4-fluorophenyl)tetrazol-2-yl]piperidine

1-Ethylsulfonyl-4-[5-(4-fluorophenyl)tetrazol-2-yl]piperidine

Cat. No.: B5006294
M. Wt: 339.39 g/mol
InChI Key: KOYXRYAVQSWVAY-UHFFFAOYSA-N
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Description

1-Ethylsulfonyl-4-[5-(4-fluorophenyl)tetrazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with an ethylsulfonyl group and a tetrazole ring bearing a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethylsulfonyl-4-[5-(4-fluorophenyl)tetrazol-2-yl]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzylamine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed by cyclization of a suitable precursor, such as 1,5-dibromopentane, with an amine.

    Coupling of Tetrazole and Piperidine Rings: The tetrazole and piperidine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the intermediate with ethylsulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Ethylsulfonyl-4-[5-(4-fluorophenyl)tetrazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl or fluorophenyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Ethylsulfonyl-4-[5-(4-fluorophenyl)tetrazol-2-yl]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving tetrazole and piperidine derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethylsulfonyl-4-[5-(4-fluorophenyl)tetrazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to and modulate the activity of these targets. The ethylsulfonyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1-Ethylsulfonyl-4-[5-(4-fluorophenyl)tetrazol-2-yl]piperidine can be compared with other similar compounds, such as:

    1-Methylsulfonyl-4-[5-(4-chlorophenyl)tetrazol-2-yl]piperidine: This compound has a similar structure but with a methylsulfonyl group and a chlorophenyl group, which may result in different chemical and biological properties.

    1-Ethylsulfonyl-4-[5-(4-bromophenyl)tetrazol-2-yl]piperidine: This compound has a bromophenyl group instead of a fluorophenyl group, which can affect its reactivity and interactions with biological targets.

    1-Ethylsulfonyl-4-[5-(4-methylphenyl)tetrazol-2-yl]piperidine: This compound has a methylphenyl group, which can influence its chemical stability and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethylsulfonyl-4-[5-(4-fluorophenyl)tetrazol-2-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5O2S/c1-2-23(21,22)19-9-7-13(8-10-19)20-17-14(16-18-20)11-3-5-12(15)6-4-11/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYXRYAVQSWVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N2N=C(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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